2-Ethylterephthalonitrile

Description

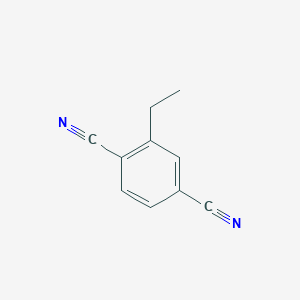

2-Ethylterephthalonitrile (C₁₀H₈N₂) is a substituted terephthalonitrile derivative featuring an ethyl group at the ortho position relative to one of the two cyano groups on the benzene ring. Terephthalonitrile derivatives are typically utilized in polymer synthesis, coordination chemistry (e.g., phthalocyanine precursors), and as intermediates in organic synthesis. The ethyl substituent likely enhances solubility in non-polar solvents compared to unsubstituted terephthalonitrile, while the electron-withdrawing cyano groups contribute to reactivity in nucleophilic aromatic substitution or cyclotetramerization reactions .

Propriétés

IUPAC Name |

2-ethylbenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYELWAPDJVBJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371127 | |

| Record name | 2-ethylbenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-32-7 | |

| Record name | 2-ethylbenzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylbenzene-1,4-dicarbonitrile typically involves the nitrile functionalization of an ethylbenzene derivative.

Industrial Production Methods

Industrial production of 2-ethylbenzene-1,4-dicarbonitrile often involves large-scale nitrile functionalization processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure the efficient conversion of starting materials to the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylbenzene-1,4-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-Ethylbenzene-1,4-dicarbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and pharmaceutical applications.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-ethylbenzene-1,4-dicarbonitrile involves its interaction with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modify the activity of specific proteins and enzymes .

Comparaison Avec Des Composés Similaires

3-(2-Ferrocenylethoxy)phthalonitrile

- Structure : A phthalonitrile with a ferrocenyl ethoxy group.

- Molecular Weight : Higher due to the ferrocene moiety (exact value unspecified).

- Applications : Used in electrochemical materials, such as metallophthalocyanines for sensors or catalysts .

- Key Differences : The ferrocenyl group introduces redox activity, unlike the inert ethyl group in this compound. Synthesis involves nucleophilic substitution of 3-nitrophthalonitrile with a ferrocenyl alcohol derivative .

2-Naphthylacetonitrile

- Structure : An acetonitrile derivative with a naphthyl group (C₁₀H₇CH₂CN).

- Molecular Weight : 167.21 g/mol .

- Applications : Precursor in coumarin synthesis via three-component coupling reactions .

- Key Differences : The naphthyl group extends conjugation, enabling applications in fluorescence or photochemical systems, whereas this compound’s smaller ethyl group prioritizes solubility and steric accessibility.

Tetrachloroisophthalonitrile

- Structure : Chlorinated isophthalonitrile (Cl₄C₆N₂).

- Molecular Weight : ~265.9 g/mol (estimated from NIST data) .

- Applications : Likely used as a fungicide or stabilizer due to chlorine’s electron-withdrawing effects .

- Key Differences : Chlorine substituents increase stability and toxicity compared to the ethyl group, reducing solubility in organic solvents.

Nitrilotriacetonitrile

- Structure : Trifunctional nitrile (C₆H₆N₄).

- Molecular Weight : 134.14 g/mol .

- Applications : Chelating agent for metal ions in analytical chemistry .

- Key Differences : The trifunctional structure enables coordination chemistry, unlike the bifunctional this compound.

Comparative Data Table

Key Research Findings

Substituent Effects on Reactivity: Ethyl groups (this compound) enhance solubility in organic solvents compared to bulky (ferrocenyl) or electron-withdrawing (chlorine) substituents . Cyano groups enable cyclotetramerization to form phthalocyanines, a shared feature with other phthalonitriles .

Application Divergence: Ferrocene-containing derivatives (e.g., 3-(2-Ferrocenylethoxy)phthalonitrile) are prioritized for redox-active materials, while this compound may serve as a monomer for thermally stable polymers . Chlorinated derivatives (e.g., Tetrachloroisophthalonitrile) exhibit higher environmental persistence and toxicity, limiting their use compared to ethyl-substituted analogs .

Synthetic Pathways :

- Nitro displacement reactions (as seen in ) are common for introducing alkoxy or alkyl groups to phthalonitrile cores, suggesting a plausible route for this compound synthesis .

Activité Biologique

2-Ethylterephthalonitrile (CAS No. 175278-32-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its two nitrile functional groups attached to a benzene ring, which is further substituted with an ethyl group. The molecular formula is CHN, and it has a molecular weight of 156.18 g/mol. The presence of nitrile groups allows for interactions with biological molecules, influencing various biochemical pathways.

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of specific proteins and enzymes, potentially leading to various biological effects:

- Enzyme Inhibition : The nitrile groups may act as competitive inhibitors by mimicking substrate structures.

- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The ability of nitriles to disrupt cellular processes makes them candidates for further investigation in this area.

- Cytotoxicity : Some studies have shown that nitriles can induce apoptosis in cancer cells, suggesting potential applications in oncology.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound might also possess this activity.

Case Studies and Experimental Data

A recent study explored the biochemical interactions of this compound with various biological targets. The following table summarizes key findings from this research:

Applications

The potential applications of this compound span across various fields:

- Pharmaceuticals : Due to its bioactive properties, it could be developed into new antimicrobial or anticancer agents.

- Agriculture : Its antimicrobial properties may also find use in agricultural applications as a biopesticide.

- Material Science : The compound's chemical stability and reactivity make it suitable for developing polymers or resins.

Q & A

Basic: What are the standard protocols for synthesizing 2-Ethylterephthalonitrile, and how can purity be optimized?

Answer:

Synthesis typically involves nitrile group introduction via nucleophilic substitution or condensation reactions. For example, alkylation of terephthalonitrile derivatives with ethyl halides under inert conditions (e.g., N₂ atmosphere) using catalysts like K₂CO₃ in DMF. Purity optimization includes:

- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) to remove unreacted precursors.

- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane gradients.

- Characterization : Validate purity via melting point analysis, HPLC (>98% purity threshold), and ¹H/¹³C NMR to confirm absence of byproducts .

- Reproducibility : Detailed experimental logs (reagent ratios, temperature, reaction time) as per journal guidelines .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR to identify ethyl group protons (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). ¹³C NMR confirms nitrile carbon (δ ~115–120 ppm).

- IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch).

- Mass Spectrometry : Molecular ion peak (m/z = 160.2) and fragmentation patterns.

- Cross-Validation : Compare data with literature or computational predictions (e.g., DFT simulations) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in spectroscopic data of this compound derivatives?

Answer:

Contradictions (e.g., unexpected shifts in NMR or IR) require:

- Multi-Technique Validation : Use X-ray crystallography to confirm molecular structure or GC-MS to detect trace impurities.

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) to identify conformational discrepancies .

- Batch Analysis : Replicate synthesis under controlled conditions to isolate variables (e.g., solvent polarity, temperature) .

- Peer Review : Cross-check interpretations with independent labs to minimize observer bias .

Advanced: What computational methods are effective in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.

- Data Repositories : Cross-reference predicted reactivities with databases like PubChem or SciFinder for experimental validation .

Basic: How should researchers design experiments to assess the stability of this compound under varying conditions?

Answer:

- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures.

- Photolytic Stability : Expose samples to UV-Vis light (λ = 254–365 nm) and track degradation via HPLC.

- Hydrolytic Stability : Test in buffered solutions (pH 3–10) at 25–60°C; quantify hydrolysis products via LC-MS.

- Statistical Design : Apply factorial design (e.g., DoE) to evaluate interaction effects of temperature, pH, and light .

Advanced: What strategies are recommended for analyzing conflicting bioactivity data in studies involving this compound?

Answer:

- Dose-Response Curves : Re-evaluate IC₅₀/EC₅₀ values across multiple assays (e.g., MTT vs. apoptosis assays).

- Cellular Context : Account for cell-line specificity (e.g., HepG2 vs. HEK293) and membrane permeability differences.

- Negative Controls : Include known inhibitors (e.g., staurosporine) to validate assay conditions.

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or outliers .

Basic: How can researchers ensure reproducibility when documenting synthetic procedures for this compound?

Answer:

- Detailed Protocols : Specify reaction parameters (molar ratios, solvent purity, stirring speed).

- Supplementary Data : Provide chromatograms, spectra, and crystallographic data in supporting information .

- Open Science : Share raw data via repositories like Zenodo or Figshare.

- Adherence to Guidelines : Follow IUPAC nomenclature and journal-specific formatting for experimental sections .

Advanced: What are the best practices for integrating this compound into multi-step synthetic pathways?

Answer:

- Protecting Groups : Use temporary groups (e.g., TMS for nitriles) to prevent unwanted side reactions.

- Stepwise Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Scalability Tests : Evaluate yield consistency from milligram to gram scales.

- Green Chemistry : Optimize atom economy via catalytic methods (e.g., Pd-catalyzed cross-couplings) .

Basic: How should literature reviews on this compound be structured to ensure comprehensive coverage?

Answer:

- Database Searches : Use SciFinder with keywords like "this compound AND synthesis" or "nitrile derivatives AND reactivity" .

- Source Evaluation : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over non-vetted platforms .

- Citation Tracking : Follow references in seminal papers to identify foundational studies .

Advanced: What ethical and safety considerations are critical when handling this compound in biomedical research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.